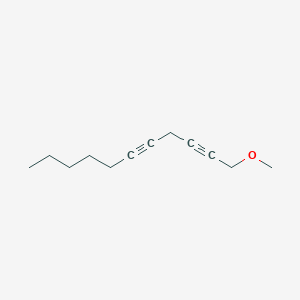
1-Methoxyundeca-2,5-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxyundeca-2,5-diyne is an organic compound with the molecular formula C12H18O It is characterized by the presence of two triple bonds and an ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxyundeca-2,5-diyne can be synthesized through various synthetic routes. One common method involves the coupling of bromo-substituted 1,3-enynes with electrophiles . The reaction conditions typically involve the use of transition metal catalysts and specific ligands to achieve the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-Methoxyundeca-2,5-diyne undergoes various types of chemical reactions, including:
Hydroelementation: Addition of elements such as hydrogen, boron, or silicon across the triple bonds.
Oxidation and Reduction: Reactions involving the gain or loss of electrons.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include transition metal catalysts, hydrogen donors, and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from the reactions of this compound include enynes, dienes, allenes, polymers, and cyclic compounds . The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
1-Methoxyundeca-2,5-diyne has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Methoxyundeca-2,5-diyne involves its interaction with molecular targets through its triple bonds and ether group. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or biological systems. The compound’s reactivity is influenced by the presence of the triple bonds, which can undergo various addition reactions .
Comparison with Similar Compounds
1-Methoxyundeca-2,5-diyne can be compared with other similar compounds, such as:
1,3-Diynes: Compounds with two triple bonds separated by a single bond.
Enynes: Compounds with both double and triple bonds.
Allenynes: Compounds with an allene (a molecule with two double bonds) and a triple bond.
Properties
CAS No. |
34498-07-2 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-methoxyundeca-2,5-diyne |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3-6,9,12H2,1-2H3 |
InChI Key |
MPULYHGNROGCMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















